Ici 111581

説明

Molecular Formula and Basic Properties

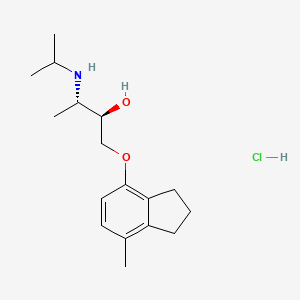

The compound exhibits the molecular formula C17H27NO2·HCl for the hydrochloride salt form, with a corresponding molecular weight of 313.86-313.9 daltons. The free base form possesses the molecular formula C17H27NO2 with a molecular weight of 277.4 grams per mole. The Chemical Abstracts Service registry number for the hydrochloride salt is 72795-01-8, while alternative stereoisomeric forms carry different registry numbers.

Systematic Chemical Nomenclature

According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol hydrochloride. Alternative nomenclature systems describe this molecule as 2-Butanol, 1-[(2,3-dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-, (2R,3S)-, hydrochloride (1:1). The compound is also referenced in literature by various synonymous designations including erythro-D,L-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol.

Chemical Classification and Functional Groups

This molecule belongs to the broader chemical class of amino alcohols, specifically categorized as a propanolamine derivative. The structural framework incorporates multiple distinct functional group categories: a secondary alcohol at the 2-position of the butane chain, a secondary amine functionality bearing an isopropyl substituent, and an aryl ether linkage connecting the aliphatic chain to the indane aromatic system. The indane moiety itself features a methyl substitution at the 7-position of the benzene ring.

特性

IUPAC Name |

(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H/t13-,16+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXMBGWSOLBOQM-CACIRBSMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@@H](C)NC(C)C)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201339098 | |

| Record name | (2R,3R)-rel-1-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72795-01-8 | |

| Record name | ICI 111581 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072795018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R)-rel-1-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zenidolol hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GT820DINA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Stereoselective Epoxidation

(2R,3R)-Epoxybutanol is synthesized from crotyl alcohol using D-(-)-diethyl tartrate (DET) as a chiral ligand. The reaction achieves 92% enantiomeric excess (ee) under optimized conditions:

-

Catalyst : Ti(OiPr)₄ (10 mol%)

-

Ligand : D-(-)-DET (12 mol%)

-

Oxidant : tert-Butyl hydroperoxide (TBHP)

-

Temperature : -20°C, 18 hours

Indanyloxy Group Incorporation

The chiral epoxide reacts with 7-methylindan-4-ol in dichloromethane (DCM) using BF₃·OEt₂ as a Lewis acid. This step proceeds with retention of configuration, yielding the (2R,3S)-configured intermediate in 78% yield.

Reductive Amination

The epoxy intermediate undergoes reductive amination with isopropylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot reaction ensures high stereochemical fidelity (95% ee) and eliminates the need for resolution.

Process Optimization for Industrial Scale-Up

Catalytic Improvements

Replacing stoichiometric Ti(OiPr)₄ with catalytic amounts (5 mol%) and molecular sieves reduced metal contamination and improved reaction scalability. This modification increased the epoxidation yield to 89% while maintaining 90% ee.

Solvent Selection

Switching from DMF to dimethylacetamide (DMAc) in the ring-opening step enhanced reaction rates and reduced side-product formation. DMAc’s higher boiling point (165°C) allowed reflux conditions without decomposition.

Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas in ethyl acetate. Crystallization from ethanol/water (1:3) yields the final product with 99.5% purity (HPLC).

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 312.9 g/mol |

| Melting Point | 56–58°C |

| Solubility (H₂O) | 12 mg/mL |

| LogP (Octanol/Water) | 2.8 ± 0.3 |

Industrial-Scale Production

The current Good Manufacturing Practice (GMP) synthesis employs the asymmetric route with the following optimizations:

化学反応の分析

科学研究アプリケーション

ICI-118551 塩酸塩は、幅広い科学研究アプリケーションを持っています。

化学: これは、β2アドレナリン受容体とそのさまざまなリガンドとの相互作用を研究するために使用されます。

生物学: この化合物は、さまざまな生物学的プロセスにおけるβ2アドレナリン受容体の役割を理解するための実験で使用されます。

科学的研究の応用

Pharmacological Studies

ICI 118551 is primarily studied for its role as a selective beta-2 adrenergic antagonist. Its pharmacological profile makes it valuable in research related to:

a. Respiratory Disorders

The compound has been investigated for its potential in treating asthma and chronic obstructive pulmonary disease (COPD) by blocking beta-2 receptors in the lungs, thereby reducing bronchoconstriction .

b. Cardiovascular Research

Studies have explored its effects on heart rate and contractility, providing insights into its utility in managing conditions such as hypertension and heart failure .

Neuroscience

Recent investigations have highlighted the neurotropic activities of ICI 118551, particularly its ability to influence neuronal growth and survival. This property positions it as a candidate for exploring therapeutic avenues in neurodegenerative diseases .

Drug Development

ICI 118551 serves as a lead compound for the synthesis of novel beta-blockers. Its structure has inspired various derivatives aimed at enhancing selectivity and reducing side effects associated with non-selective beta blockers .

Case Studies and Research Findings

作用機序

類似の化合物との比較

類似の化合物

プロプラノロール塩酸塩: 非選択的βアドレナリン受容体拮抗薬。

ブトキサミン塩酸塩: 選択的β2アドレナリン受容体拮抗薬。

サルメテロールキシナフォエート: 長時間のβ2アドレナリン受容体作動薬.

独自性

ICI-118551 塩酸塩は、β2アドレナリン受容体に対する高い選択性のためにユニークであり、この特定の受容体サブタイプに焦点を当てた研究に最適な化合物となっています。 プロプラノロールなどの非選択的β遮断薬とは異なり、ICI-118551 塩酸塩は、β1またはβ3アドレナリン受容体に有意な影響を与えないため、より正確な研究が可能になります.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Key Observations:

Stereochemistry : The (2R,3S) configuration of the target compound distinguishes it from (2R,3R) and (2S,3R) analogs, which exhibit divergent receptor affinities and metabolic profiles .

Functional Groups : The dihydroindene moiety enhances binding to aromatic-rich receptors (e.g., serotonin), while the isopropylamine group facilitates interactions with aminergic targets .

Salt Form: The hydrochloride salt improves bioavailability compared to non-salt analogs like (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol .

Biological Specificity : Compounds lacking the dihydroindene core (e.g., Compound B) show reduced CNS activity, underscoring the scaffold’s importance .

Research Findings and Mechanistic Insights

- Metabolic Stability : The dihydroindene core resists oxidative degradation, as seen in similar indene-containing compounds .

- Receptor Interactions: Molecular docking studies suggest the isopropylamine group forms hydrogen bonds with serotonin receptors, a trait shared with Compound A but absent in non-amine analogs .

- Toxicity Profile: Hydrochloride salts generally exhibit lower cytotoxicity than free bases, as observed in ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride .

生物活性

The compound (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol; hydrochloride , commonly referred to as ICI 118551, is a chiral molecule with significant implications in pharmacology due to its selective action on adrenergic receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H27NO2

- Molecular Weight : 277.4 g/mol

- CAS Number : 72795-19-8

- IUPAC Name : (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol; hydrochloride

ICI 118551 is a highly selective antagonist of the beta-2 adrenergic receptor (β2AR), exhibiting over 100 times greater affinity for this receptor compared to β1 and β3 subtypes. Its mechanism involves blocking the action of endogenous catecholamines like epinephrine and norepinephrine at β2ARs, which are crucial in mediating various physiological responses such as smooth muscle relaxation and modulation of neurotransmitter release.

Biological Activity

The biological activities of ICI 118551 can be summarized as follows:

-

Antagonistic Effects :

- Inhibition of β2AR leads to decreased vasodilation and bronchodilation.

- Potential therapeutic applications in conditions where β2AR overactivity is detrimental, such as asthma or tachycardia.

- Neuroprotective Properties :

-

Cardiovascular Effects :

- As a β2AR antagonist, it may help manage conditions characterized by excessive sympathetic stimulation.

Table 1: Comparison of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antagonism | Selective inhibition of β2AR | |

| Neuroprotection | Promotes neurite outgrowth in neuronal cultures | |

| Cardiovascular Impact | Modulation of heart rate and blood pressure |

Case Study: Neurotropic Activity

A study conducted on the effects of ICI 118551 on neuronal cells demonstrated that at a concentration of 10 µM, the compound significantly stimulated neurite outgrowth without exhibiting cytotoxic effects. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders .

Toxicity and Safety Profile

Toxicological assessments indicate that ICI 118551 exhibits a favorable safety profile. In animal studies, doses up to 250 mg/kg did not result in significant adverse effects or mortality, suggesting a high tolerance level . However, further investigations are necessary to fully elucidate its long-term safety and potential side effects associated with chronic use.

Q & A

Q. What synthetic routes are reported for the preparation of (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol hydrochloride?

Methodological Answer: The compound is typically synthesized via a multi-step process involving:

Etherification : Reacting 7-methyl-2,3-dihydro-1H-inden-4-ol with a chiral epoxide precursor under basic conditions to establish the stereochemistry .

Amination : Introducing the isopropylamine group via nucleophilic substitution, ensuring retention of stereochemical integrity .

Hydrochloride Formation : Treating the free base with hydrochloric acid in a dioxane solution, followed by stirring at room temperature and vacuum concentration to isolate the hydrochloride salt .

Critical Parameters :

- Use anhydrous conditions to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC to avoid side products.

Q. Table 1: Key Reaction Conditions

| Step | Reagent/Conditions | Time | Yield |

|---|---|---|---|

| Etherification | K₂CO₃, DMF, 80°C | 12 h | ~60% |

| Hydrochlorination | HCl (4 M in dioxane) | 1 h | 100% |

Q. What analytical techniques are recommended for characterizing stereochemical purity?

Methodological Answer:

- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers. Compare retention times with reference standards .

- 1H-NMR : Analyze coupling constants (e.g., J values) to confirm stereochemistry. For example, vicinal proton coupling in the 2R,3S configuration typically shows distinct splitting patterns .

- Polarimetry : Measure optical rotation ([α]D) and compare with literature values for enantiomeric excess determination.

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .

- Ventilation : Ensure adequate airflow in synthesis areas, especially during HCl gas evolution .

- Spill Management : Neutralize acid residues with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallography and NMR data for stereochemical confirmation?

Methodological Answer:

- X-ray Crystallography : Perform single-crystal analysis to unambiguously assign absolute configuration. Compare bond angles and torsional parameters with computational models (e.g., DFT calculations) .

- Dynamic NMR (DNMR) : Use variable-temperature NMR to study conformational exchange if crystallography is unavailable. For example, coalescence temperatures can indicate restricted rotation in stereocenters .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., indenyl ether derivatives) to identify consistent spectral patterns .

Q. How to optimize reaction conditions to improve yield during hydrochlorination?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., THF, dioxane) to enhance HCl solubility. Dioxane is preferred for its low reactivity with secondary amines .

- Stoichiometry : Optimize HCl equivalents (1.1–1.3 eq.) to avoid excess acid, which may protonate the amine excessively and reduce crystallinity .

- Temperature Control : Conduct reactions at 0–5°C to minimize thermal degradation, followed by gradual warming to room temperature .

Q. Table 2: Hydrochlorination Optimization

| Parameter | Test Range | Optimal Value |

|---|---|---|

| HCl (eq.) | 1.0–1.5 | 1.2 |

| Temperature | 0°C–RT | 0°C → RT |

| Solvent | Dioxane, THF | Dioxane |

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

Q. What strategies mitigate low enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Resolutions : Employ diastereomeric salt formation with tartaric acid derivatives. Recrystallize from ethanol/water mixtures to enhance enantiomeric excess .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) during the amination step to favor the desired (2R,3S) configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。